Zonampanel

Descripción general

Descripción

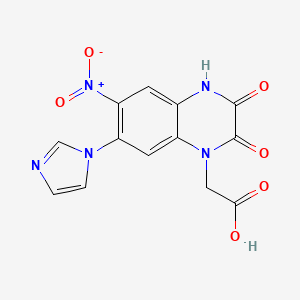

Zonampanel, también conocido por su nombre en código YM872, es un fármaco derivado de la quinoxalindiona. Funciona como un antagonista competitivo del receptor de ácido α-amino-3-hidroxi-5-metilisoxazol-4-propiónico (AMPA). Inicialmente investigado por Yamanouchi/Astellas Pharma, this compound se exploró por sus posibles efectos neuroprotectores en el tratamiento del accidente cerebrovascular isquémico. Los ensayos clínicos se interrumpieron debido a efectos secundarios graves, incluidas alucinaciones, agitación y catatonia .

Métodos De Preparación

La síntesis de Zonampanel implica varios pasos, comenzando con la formación del núcleo de quinoxalindiona. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de quinoxalindiona: Esto implica la reacción de derivados de anilina apropiados con glioxal o sus equivalentes.

Nitración: Introducción del grupo nitro en la posición deseada en el núcleo de quinoxalindiona.

Sustitución de imidazol: El grupo nitro luego se sustituye con un anillo de imidazol.

Adición de ácido acético: Finalmente, la parte de ácido acético se introduce para completar la síntesis.

Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

Nitro Group Transformations

The aromatic nitro group (-NO₂) at position 7 (Figure 1) undergoes reduction and oxidation under controlled conditions:

Key finding: Catalytic hydrogenation selectively reduces the nitro group without disrupting the quinoxalinedione core, enabling further derivatization .

Substitution Reactions at the Imidazole Moiety

The imidazole ring at position 2 participates in electrophilic substitution:

Halogenation :

-

Chlorination with Cl₂/FeCl₃ yields 4-chloroimidazole derivatives.

-

Bromination requires N-bromosuccinimide (NBS) in CCl₄ at 40°C .

Cross-Coupling :

Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl systems, enhancing solubility or targeting properties .

Hydrolysis of the Acetic Acid Derivative

The acetyloxy group (-OAc) undergoes hydrolysis:

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 4 hr | Carboxylic acid | Quantitative yield |

| Basic hydrolysis | NaOH (2M), 60°C, 2 hr | Sodium carboxylate | Rapid deprotection |

Mechanistic insight: Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with rate dependence on pH and temperature .

Oxidation and Reduction Pathways

The quinoxalinedione core exhibits redox activity:

| Process | Reagents | Outcome | Biological Relevance |

|---|---|---|---|

| Core reduction | NaBH₄, MeOH, 0°C | Partial saturation | Alters AMPA receptor affinity |

| Oxidative degradation | H₂O₂, Fe²⁺, 37°C | Ring cleavage | Mimics metabolic pathways |

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Zonampanel has been primarily investigated for its potential to mitigate excitotoxicity associated with ischemic stroke. The rationale for targeting AMPA receptors lies in their role in mediating excitatory neurotransmission; excessive activation can lead to neuronal damage and cell death. By antagonizing these receptors, this compound aims to prevent cation influx and subsequent neuronal depolarization.

Key Findings from Research Studies

- Efficacy in Animal Models : In preclinical studies, this compound demonstrated promising results in improving neurological outcomes following induced ischemic conditions in animal models. For instance, it was shown to reduce neurological deficits without increasing the risk of intracerebral hemorrhage .

- Clinical Trials : Despite initial optimism, clinical trials revealed significant adverse effects including hallucinations and agitation, which led to the termination of further development . A Phase II trial involving 61 patients indicated worsening neurological outcomes as measured by the NIH Stroke Scale .

- Pharmacokinetics : this compound is predominantly excreted unchanged via urine in humans and is transported by organic anion transporters (OATs), specifically OAT1 and OAT3 . This understanding of its pharmacokinetics is crucial for optimizing dosing regimens and minimizing side effects.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study 1 : A randomized controlled trial assessed the impact of this compound on neurological recovery post-stroke. Results indicated no significant difference in mortality or functional outcomes compared to placebo .

- Study 2 : A pharmacokinetic study in rats highlighted the role of OATs in the renal excretion of this compound, suggesting potential interspecies differences that could affect drug metabolism and efficacy in humans .

Mecanismo De Acción

Zonampanel ejerce sus efectos antagonizando competitivamente el receptor AMPA, un subtipo del receptor de glutamato. Al unirse al receptor, this compound inhibe la neurotransmisión excitatoria que generalmente está mediada por el glutamato. Esta inhibición ayuda a proteger las neuronas de la excitotoxicidad, que es una causa importante de muerte celular en condiciones como el accidente cerebrovascular isquémico . Los objetivos moleculares involucrados incluyen los receptores AMPA ubicados en las membranas celulares neuronales.

Comparación Con Compuestos Similares

Zonampanel es similar a otros antagonistas del receptor AMPA como Tezampanel y Perampanel. es único en su estructura química específica y en el perfil de efectos secundarios particular observado durante los ensayos clínicos. A diferencia de Tezampanel, que también se dirige a los receptores de kainato, this compound es más selectivo para el receptor AMPA . Perampanel, por otro lado, se utiliza principalmente para el tratamiento de la epilepsia y tiene un mecanismo de acción diferente que involucra la inhibición no competitiva del receptor AMPA .

Compuestos similares

Tezampanel: Un antagonista que se une a los receptores AMPA y kainato.

Perampanel: Un antagonista no competitivo del receptor AMPA utilizado en el tratamiento de la epilepsia.

La singularidad de this compound radica en su afinidad de unión específica y los efectos secundarios graves que llevaron a la terminación de sus ensayos clínicos .

Actividad Biológica

Zonampanel, also known as YM-872, is a competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate receptors. This compound has garnered attention due to its potential neuroprotective effects, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and relevant case studies.

This compound functions primarily by blocking the AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system. Overactivation of these receptors by glutamate can lead to excitotoxicity, a process implicated in neuronal death during ischemic events. By inhibiting AMPA receptor activity, this compound aims to mitigate this excitotoxicity.

Key Mechanisms:

- Competitive Antagonism : this compound competes with glutamate for binding sites on AMPA receptors, effectively reducing calcium and sodium influx into neurons, thus preventing depolarization and subsequent cell death .

- Neuroprotection : In animal models of stroke, this compound has demonstrated neuroprotective properties by preserving neuronal integrity during periods of reduced blood flow .

Clinical Efficacy

This compound has been evaluated in various clinical trials aimed at assessing its efficacy in treating acute ischemic stroke. Notably, the AMPA Receptor Antagonist Treatment in Ischemic Stroke MRI Trial (ARTIST) explored its potential benefits but did not yield conclusive results due to trial suspension .

Summary of Clinical Trials:

Research Findings

Research has shown that this compound is effective in rodent models of ischemia. In studies involving permanent and transient middle cerebral artery occlusion (MCAO), this compound administration up to two hours post-occlusion resulted in significant neuroprotection compared to control groups .

Case Studies:

- Rodent MCAO Models : In experiments using rodent models of MCAO, this compound significantly reduced infarct size and improved neurological outcomes when administered shortly after the onset of ischemia .

- Human Trials : Although initial human trials indicated some promise, subsequent analyses revealed no significant benefits over placebo, leading to concerns about the translation of preclinical findings to clinical practice .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic application. Studies have demonstrated that this compound is primarily eliminated through organic anion transporters (OATs), which play a significant role in its renal excretion .

Key Pharmacokinetic Data:

- Absorption and Distribution : this compound exhibits good solubility and bioavailability due to modifications such as carboxylate or phosphonate moieties introduced in its structure .

- Elimination Half-life : The compound’s half-life allows for effective dosing schedules that can align with therapeutic windows during acute ischemic events.

Propiedades

IUPAC Name |

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXYHZRWPRQLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175232 | |

| Record name | Zonampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210245-80-0 | |

| Record name | Zonampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210245-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zonampanel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zonampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONAMPANEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.